![molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9](/img/structure/B86863.png)

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Descripción general

Descripción

Synthesis Analysis

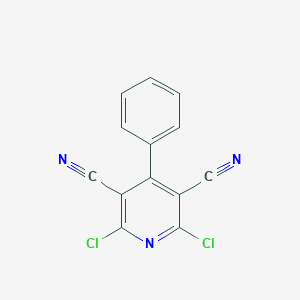

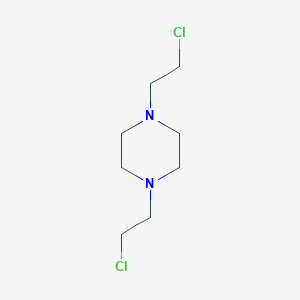

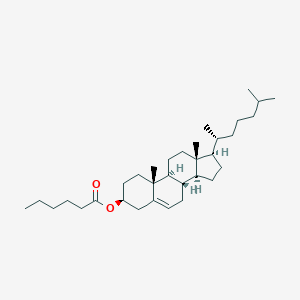

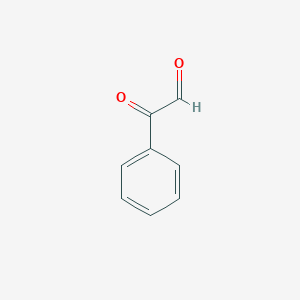

The synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives involves several key steps, including Knoevenagel condensation, Diels-Alder reactions, and oxidative cyclodehydrogenation processes. One synthesis route involves the double Knoevenagel condensation of benzil with ketones to yield cyclopentadienone intermediates, which, upon undergoing Diels-Alder addition with di(4-tert-butylphenyl)acetylene, lead to substituted hexaphenylbenzene. These intermediates are then subjected to cyclodehydrogenation to produce the target this compound derivatives (Sadhukhan, Viala, & Gourdon, 2003).

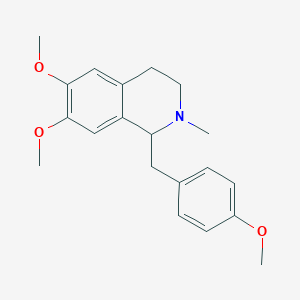

Molecular Structure Analysis

The molecular structure of this compound has been extensively analyzed using techniques such as X-ray diffraction and electron microscopy. These studies reveal that this compound crystallizes in the γ-motif, characteristic of large PAHs, with some crystals showing characteristic unit cell distortions. The detailed molecular structure insights have been crucial in understanding the packing and crystallization behavior of this compound (Kübel, Eckhardt, Enkelmann, Wegner, & Müllen, 2000).

Chemical Reactions and Properties

This compound undergoes regiospecific hydrogenation, adding hydrogen atoms around its perimeter to form peralkylated coronenes. This process not only highlights the compound's reactivity but also its ability to form derivatives with distinct physical and chemical properties, suitable for various applications in materials science (Watson, Debije, Warman, & Müllen, 2004).

Physical Properties Analysis

The luminescence behavior of this compound, including fluorescence and phosphorescence, has been studied, demonstrating its potential for applications in optoelectronic devices. Its luminescence properties are closely related to those of coronene, but with distinct differences due to the extended conjugation and structural modifications (Fetzera & Zander, 1990).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by substituents and the core structure's inherent stability. Studies have shown that these derivatives can serve as chemosensors for detecting picric acid, demonstrating the compound's utility in developing sensitive and selective detection systems for explosives or other aromatic compounds (Vij, Bhalla, & Kumar, 2013).

Aplicaciones Científicas De Investigación

Estructura Molecular y Propiedades

Hexabenzo[bc,ef,hi,kl,no,qr]coronene, también conocido como HBC, es un hidrocarburo aromático policíclico (HAP) grande que contiene hasta 42 átomos de carbono . Tiene un peso molecular de 522.5923 . El estudio de su estructura y propiedades es crucial para comprender sus diversas aplicaciones .

Síntesis y Empaquetamiento de Cristales

El HBC se sintetiza mediante la ciclodeshidrogenación oxidativa de precursores oligofenilénicos . Esta reacción ocurre exclusivamente de forma intramolecular sin la formación de subproductos orgánicos . El efecto del tratamiento térmico y la sublimación en la morfología y la estructura cristalina del HBC se ha estudiado utilizando difracción de rayos X, difracción de electrones de área seleccionada y microscopía electrónica de alta resolución de baja dosis .

Electrónica Supramolecular

Se han investigado varios hexabenzocoronenos, incluido el HBC, en electrónica supramolecular . Se sabe que se autoensamblan en una fase columnar . Un derivado del HBC forma nanotubos de carbono con interesantes propiedades eléctricas .

Complejos Biomolécula-Ligando

El HBC se puede utilizar en el estudio de complejos biomolécula:ligando

Safety and Hazards

Mecanismo De Acción

Target of Action

Hexabenzo[bc,ef,hi,kl,no,qr]coronene, commonly referred to as Hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with six additional benzene rings . It primarily targets organic materials, where it is used as an intermediate . It has also been shown to interact with amino functionalized polysiloxanes .

Mode of Action

Hexabenzocoronene interacts with its targets through complexation, a process where molecules combine to form a complex . For instance, a carboxylate functionalized hexabenzocoronene can complex with an amino functionalized polysiloxane to form a polymeric complex .

Biochemical Pathways

It’s known that the compound can form highly ordered discotic columnar liquid crystalline structures . These structures could potentially influence various biochemical pathways, particularly those involving cell signaling and communication.

Result of Action

The primary result of Hexabenzocoronene’s action is the formation of highly ordered discotic columnar liquid crystalline structures . These structures have a high aspect ratio and electrical conductivity, making them ideal electron transport materials . They can be used in the fabrication of optoelectronic devices .

Action Environment

The action of Hexabenzocoronene can be influenced by various environmental factors. For instance, the formation of its liquid crystalline structures can be affected by temperature and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Propiedades

IUPAC Name |

tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZBYVRLJZOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172446 | |

| Record name | Hexabenzocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190-24-9 | |

| Record name | Hexabenzo[bc,ef,hi,kl,no,qr]coronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabenzocoronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexabenzocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXABENZOCORONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)